prosultiamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Prosultiamin wird durch die Reaktion von Thiamin mit Propyldisulfid synthetisiert. Der Prozess beinhaltet die Bildung einer Disulfidbrücke zwischen dem Thiaminmolekül und der Propylgruppe. Die Reaktionsbedingungen beinhalten typischerweise eine kontrollierte Temperatur und einen pH-Wert, um die Stabilität der Disulfidbrücke zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Prosultiamin beinhaltet eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet oft mehrere Reinigungsschritte wie Kristallisation und Chromatographie, um Verunreinigungen und Nebenprodukte zu entfernen.

Analyse Chemischer Reaktionen

Reaktionstypen: Prosultiamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Disulfidbrücke in Prosultiamin kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Die Disulfidbrücke kann zu Thiolen reduziert werden.

Substitution: Die Amino- und Hydroxylgruppen in Prosultiamin können an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Reduktionsmittel wie Dithiothreitol oder Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Alkohole unter basischen oder sauren Bedingungen.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Prosultiamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Bildung und Spaltung von Disulfidbrücken verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle im Zellstoffwechsel und als potenzielles Antioxidans.

Medizin: Untersucht hinsichtlich seines therapeutischen Potenzials bei der Behandlung von Vitamin-B1-Mangel-bedingten Erkrankungen wie Beriberi und Wernicke-Enzephalopathie.

Industrie: In der Formulierung von Nahrungsergänzungsmitteln und angereicherten Lebensmitteln verwendet, um die Vitamin-B1-Aufnahme zu verbessern.

5. Wirkmechanismus

Prosultiamin entfaltet seine Wirkung, indem es nach der Absorption aus dem Darm zu Thiamin umgewandelt wird. Diese Umwandlung ermöglicht eine anhaltende hohe Blutkonzentration von Thiamin, das für verschiedene enzymatische Reaktionen im Körper essentiell ist. Thiamin wirkt als Cofaktor für Enzyme, die am Kohlenhydratstoffwechsel beteiligt sind, wie Pyruvatdehydrogenase und Alpha-Ketoglutaratdehydrogenase . Zusätzlich wurde gezeigt, dass Prosultiamin die Apoptose in mit dem menschlichen T-lymphotropen Virus Typ I infizierten Zellen induziert, was zu seinem therapeutischen Potenzial bei der Behandlung von Virusinfektionen beiträgt .

Wirkmechanismus

Prosultiamine exerts its effects by being converted to thiamine after absorption from the gut. This conversion allows for a sustained high blood concentration of thiamine, which is essential for various enzymatic reactions in the body. Thiamine acts as a cofactor for enzymes involved in carbohydrate metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase . Additionally, this compound has been shown to induce apoptosis in human T-lymphotropic virus type I-infected cells, contributing to its therapeutic potential in treating viral infections .

Vergleich Mit ähnlichen Verbindungen

Prosultiamin ist unter den Thiamin-Derivaten aufgrund seiner verbesserten Lipidlösung und der Fähigkeit, die geschwindigkeitsbestimmenden intestinalen Transporter für die Absorption zu umgehen, einzigartig . Ähnliche Verbindungen umfassen:

Allithiamine: Ein weiteres lipidlösliches Thiamin-Derivat mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.

Sulbutiamine: Ein synthetisches Derivat von Thiamin mit erhöhter Bioverfügbarkeit und kognitionsfördernden Wirkungen.

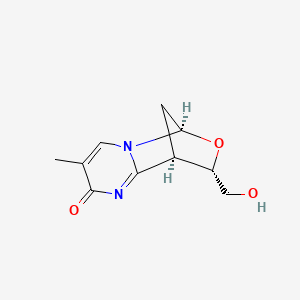

Fursultiamine: Ein Thiamin-Derivat mit einer Furfurylgruppe, das zur Behandlung von Vitamin-B1-Mangel eingesetzt wird.

Prosultiamin zeichnet sich durch seine spezifische Disulfidbrücke aus, die zu seinen einzigartigen Absorptions- und Stoffwechseleigenschaften beiträgt.

Eigenschaften

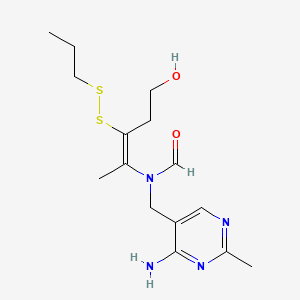

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18)/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCIYVVYDCXLSX-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSS/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

973-99-9 (hydrochloride) | |

| Record name | Prosultiamine [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-58-5 | |

| Record name | Prosultiamine [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | prosultiamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prosultiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSULTIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI32MM3XE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

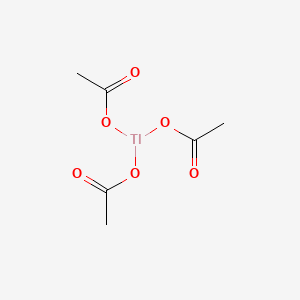

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B7823046.png)

![aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B7823062.png)